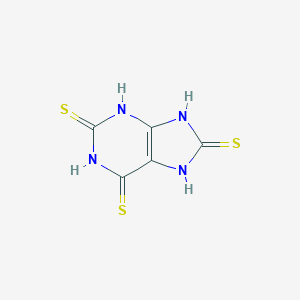

7,9-dihydro-3H-purine-2,6,8-trithione

Description

7,9-Dihydro-3H-purine-2,6,8-trione, systematically named uric acid (UA), is a heterocyclic nitrogenous compound with the molecular formula C₅H₄N₄O₃ and a molecular weight of 168.11 g/mol . It is the end product of purine nucleotide catabolism in humans and other primates, formed via the enzymatic oxidation of xanthine by xanthine oxidase . Structurally, uric acid features a purine backbone with three ketone groups at positions 2, 6, and 8 (Figure 1).

Uric acid plays dual roles in physiology:

Properties

CAS No. |

15986-33-1 |

|---|---|

Molecular Formula |

C5H4N4S3 |

Molecular Weight |

216.3 g/mol |

IUPAC Name |

7,9-dihydro-3H-purine-2,6,8-trithione |

InChI |

InChI=1S/C5H4N4S3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) |

InChI Key |

ITERHBFDXIEMFW-UHFFFAOYSA-N |

SMILES |

C12=C(NC(=S)N1)NC(=S)NC2=S |

Isomeric SMILES |

C12=C(N=C(N1)S)N=C(N=C2S)S |

Canonical SMILES |

C12=C(NC(=S)N1)NC(=S)NC2=S |

Other CAS No. |

15986-33-1 |

Pictograms |

Irritant |

Synonyms |

7,9-dihydro-3H-purine-2,6,8-trithione |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-dihydro-3H-purine-2,6,8-trithione typically involves the oxidation of xanthine or hypoxanthine using xanthine oxidase . The reaction conditions usually require an aqueous environment and a controlled pH to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of uric acid often involves the fermentation of purine-rich substrates using microorganisms that naturally produce xanthine oxidase. The process is optimized to maximize yield and purity, with subsequent purification steps to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

7,9-dihydro-3H-purine-2,6,8-trithione undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to allantoin in some organisms.

Reduction: Under certain conditions, it can be reduced to xanthine or hypoxanthine.

Substitution: It can participate in substitution reactions where one of the oxo groups is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Xanthine oxidase in the presence of oxygen.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products

Oxidation: Allantoin.

Reduction: Xanthine, hypoxanthine.

Substitution: Various substituted purines depending on the nucleophile used.

Scientific Research Applications

7,9-dihydro-3H-purine-2,6,8-trithione has numerous applications in scientific research:

Chemistry: Used as a standard for studying purine metabolism and as a reagent in various chemical reactions.

Biology: Serves as a biomarker for oxidative stress and purine metabolism.

Medicine: Investigated for its role in diseases like gout and kidney stones.

Industry: Used in the production of pharmaceuticals and as an antioxidant in various formulations.

Mechanism of Action

The primary mechanism of action of 7,9-dihydro-3H-purine-2,6,8-trithione involves its role as an antioxidant. It acts as a reducing agent, donating electrons to neutralize reactive oxygen species. This activity is crucial in protecting cells from oxidative damage . The compound’s molecular targets include various enzymes involved in oxidative stress pathways, such as xanthine oxidase .

Comparison with Similar Compounds

Key Observations :

- Methyl substitutions increase molecular weight and hydrophobicity, altering solubility. For example, 1,3,7-trimethyluric acid is less water-soluble than uric acid due to added methyl groups .

- Substitutions at the 3-position (e.g., 3,7-dimethyl derivative) enhance stability against enzymatic degradation .

Market Trends :

- Uric acid dominates due to diagnostic and industrial demand .

- Methylated derivatives are priced higher due to synthetic complexity and low-volume production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.